![molecular formula C11H15NO5 B4010236 [4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4010236.png)
[4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid
Description
Synthesis Analysis
The synthesis of compounds related to "[4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid" involves complex reactions, as demonstrated in the preparation of 3-ethoxycarbonyl-5-hydroxy-2-methyl-5-or-1,5-substituted 4-oxo-2-pyrrolines from 3(2H)furanones, showing the versatility in generating pyrroline derivatives through ammonium hydroxide or primary aliphatic amines action on furanone derivatives (Chantegrel & Gelin, 1978).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been performed using techniques such as X-ray diffraction. For instance, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester has been elucidated, offering insights into the molecular arrangements and interactions within the crystal lattice (Silva et al., 2006).
Chemical Reactions and Properties
The chemical behavior of related compounds showcases a range of reactions and properties. For example, the chemistry of substituted pyrazolo[1,5-a]pyrimidines highlights reactions yielding diverse pyrazolopyrimidine derivatives, illustrating the compound's reactivity and potential for generating heterocyclic systems (Chimichi et al., 1996).
Physical Properties Analysis
The study of physical properties such as crystal structure, hydrogen bonding, and molecular conformation provides a foundational understanding of how these compounds behave in solid states. For instance, the triclinic crystal structure of a related compound emphasizes the role of hydrogen bonds in forming dimers and elucidates the geometric relationships within the molecules (Silva et al., 2006).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents and conditions, are crucial for understanding the compound's utility and potential applications in synthesis. The conversion of furanones to pyrrolines demonstrates the compound's chemical versatility and potential for creating a variety of chemically significant derivatives (Chantegrel & Gelin, 1978).
properties
IUPAC Name |
2-(4-ethoxycarbonyl-1,5-dimethyl-2-oxo-3H-pyrrol-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-4-17-11(16)9-6(2)12(3)10(15)7(9)5-8(13)14/h7H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVRQWRDRQLIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1CC(=O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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